

Application Notes and Protocols for ATTO 514 Maleimide Conjugation to Antibodies

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Compound of Interest

Compound Name: ATTO 514

Cat. No.: B15552921

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Introduction

ATTO 514 is a hydrophilic fluorescent dye characterized by its exceptional water solubility, strong absorption, high fluorescence quantum yield, and significant thermal and photostability. [1][2][3][4] These properties make it an ideal candidate for sensitive fluorescence-based applications. The maleimide functional group of **ATTO 514** allows for specific covalent conjugation to sulfhydryl (thiol) groups, which are present in the cysteine residues of antibodies and other proteins. [2][5] This site-specific conjugation is advantageous as it can often be achieved without compromising the antigen-binding affinity of the antibody, a common concern with amine-reactive labeling strategies. [6]

This document provides detailed protocols for the conjugation of **ATTO 514** maleimide to antibodies, methods for characterizing the resulting conjugate, and an overview of its applications in key research areas.

Properties of ATTO 514 Maleimide

A thorough understanding of the spectral and physicochemical properties of **ATTO 514** is crucial for successful conjugation and experimental design.

Property	Value	Reference
Excitation Maximum (λ_{abs})	511 nm	[2][4]
Emission Maximum (λ_{em})	532 nm	[2][4]
Molar Extinction Coefficient (ϵ_{max})	115,000 M ⁻¹ cm ⁻¹	[2][4]
Fluorescence Quantum Yield (η_{fl})	85%	[2][4]
Fluorescence Lifetime (τ_{fl})	3.9 ns	[2][4]
Correction Factor (CF ₂₈₀)	0.07	[2][4]
Molecular Weight	990 g/mol	[2]

Experimental Protocols

Antibody Preparation and Reduction of Disulfides

For successful maleimide conjugation, free sulfhydryl groups must be available on the antibody. IgG antibodies have interchain disulfide bonds in the hinge region that can be selectively reduced to provide reactive thiol groups.

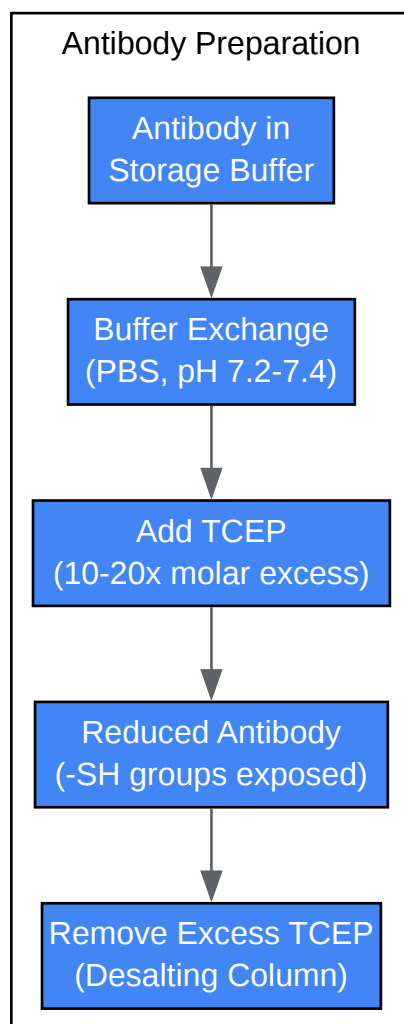
Materials:

- Antibody (2-10 mg/mL in a suitable buffer)
- Phosphate-Buffered Saline (PBS), pH 7.2-7.4
- Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM in water)
- Degassed buffers

Protocol:

- Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris) or preservatives with thiol groups, exchange it into a suitable buffer like PBS (pH 7.2-7.4) using dialysis or a desalting column.

- Antibody Concentration: Adjust the antibody concentration to 2-10 mg/mL for optimal labeling efficiency.
- Reduction of Disulfides:
 - Add a 10- to 20-fold molar excess of TCEP solution to the antibody solution.
 - Incubate for 30-60 minutes at room temperature. It is advisable to perform this step in a deoxygenated environment (e.g., under an inert gas like nitrogen or argon) to prevent the re-formation of disulfide bonds.[2]
- Removal of TCEP: Immediately before conjugation, remove the excess TCEP using a desalting column equilibrated with degassed PBS (pH 7.2-7.4). This step is critical as TCEP will react with the maleimide dye.



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Workflow for antibody preparation and reduction.

ATTO 514 Maleimide Conjugation

The maleimide group of **ATTO 514** reacts with the free sulfhydryl groups on the reduced antibody to form a stable thioether bond.

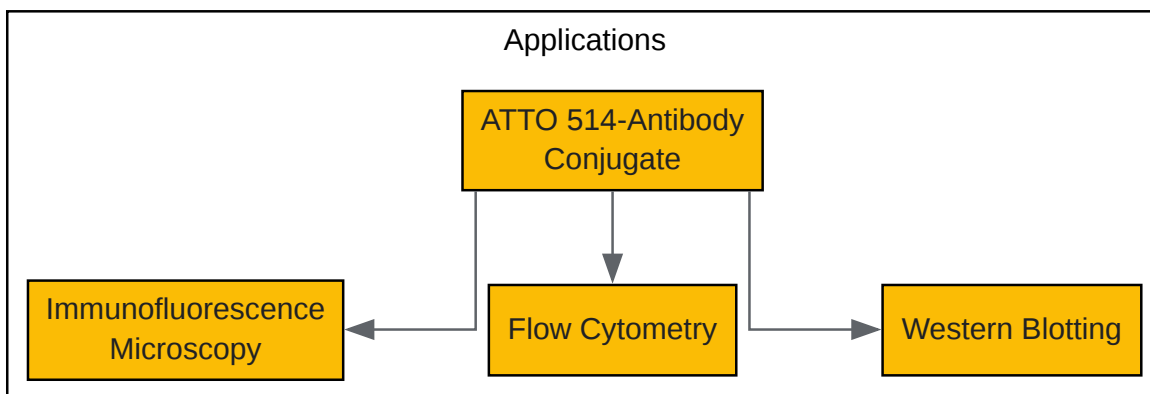
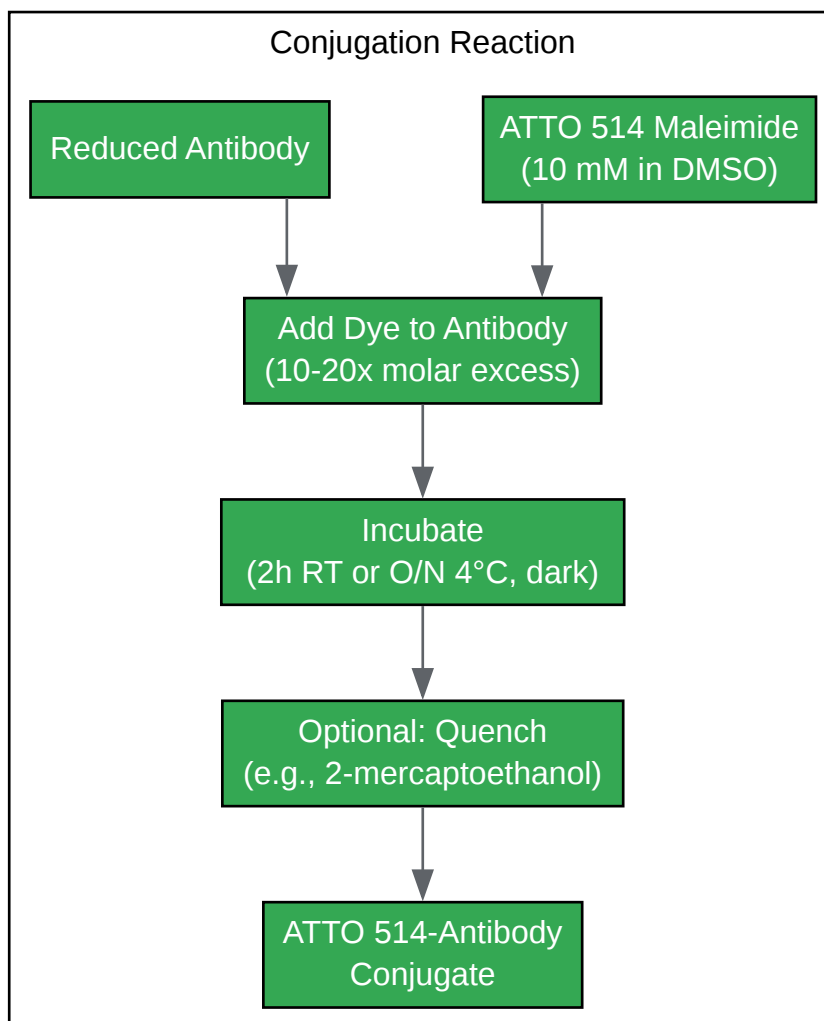
Materials:

- Reduced antibody in PBS (pH 7.2-7.4)
- **ATTO 514** maleimide
- Anhydrous Dimethylsulfoxide (DMSO)

Protocol:

- Prepare Dye Stock Solution:
 - Allow the vial of **ATTO 514** maleimide to warm to room temperature before opening to prevent moisture condensation.
 - Prepare a 10 mM stock solution of **ATTO 514** maleimide in anhydrous DMSO immediately before use. Protect the stock solution from light.
- Conjugation Reaction:
 - Add a 10- to 20-fold molar excess of the **ATTO 514** maleimide stock solution to the reduced antibody solution.[2] The optimal ratio may need to be determined empirically for each antibody.
 - Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light. Gentle mixing during incubation is recommended.
- Stopping the Reaction (Optional): To quench any unreacted maleimide dye, a low molecular weight thiol-containing compound like 2-mercaptoethanol or N-acetylcysteine can be added

to the reaction mixture after the incubation period.



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